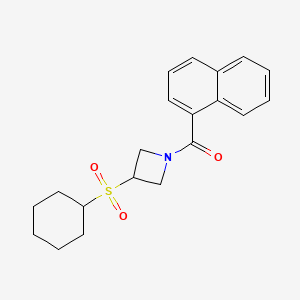

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known as CSAM, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CSAM is a small molecule that belongs to the class of sulfonyl azetidines and has a naphthalene ring attached to it.

Aplicaciones Científicas De Investigación

Synthesis and Anti-Estrogenic Activity

- Research by Jones et al. (1979) explored the synthesis and anti-estrogenic activity of related compounds. The study demonstrated potent anti-estrogenic activity in rats and mice, and high binding affinity with estrogen receptors (Jones et al., 1979).

Tandem Pummerer-Diels-Alder Reaction Sequence

- A novel cascade process for the preparation of 1-Arylnaphthalene lignans was developed by Padwa et al. (1996), highlighting the synthesis of related compounds through complex chemical reactions (Padwa et al., 1996).

Sulfonated Naphthalene Dianhydride Based Polyimide Copolymers

- Einsla et al. (2005) investigated sulfonated naphthalene dianhydride based polyimide copolymers for their potential in fuel cell applications. This research highlighted the significance of the molecular structure in influencing the properties of these materials (Einsla et al., 2005).

Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

- The study by Ravichandiran et al. (2019) evaluated the anticancer properties of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, with specific compounds showing remarkable cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).

Photochemical Reaction Studies

- Research by Mella et al. (1991) investigated the photochemical reactions of 1-naphthalenecarbonitrile with arylalkenes, leading to the formation of regioisomeric endo cyclobutane adducts and azabutadienes. This research contributes to understanding the chemical behavior of related compounds (Mella et al., 1991).

Cytochrome P450-Mediated Oxidative Metabolism Studies

- Chimalakonda et al. (2012) explored the cytochrome P450-mediated oxidative metabolism of abused synthetic cannabinoids, which are structurally related to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. This study provided insights into the metabolism and toxicology of these compounds (Chimalakonda et al., 2012).

Synthesis and Anticancer Evaluation of Related Compounds

- Gouhar and Raafat (2015) conducted a study on the synthesis of related compounds and evaluated them as anticancer agents. This highlights the potential medical applications of similar chemical structures (Gouhar & Raafat, 2015).

Propiedades

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-20(19-12-6-8-15-7-4-5-11-18(15)19)21-13-17(14-21)25(23,24)16-9-2-1-3-10-16/h4-8,11-12,16-17H,1-3,9-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPLEWCEWDILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2758908.png)

![1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2758911.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2758918.png)

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758920.png)

![7-(3-chloro-2-methylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2758921.png)

![6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2758924.png)

![2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2758925.png)

![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)